1-butyl-5-(propoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-5-8-13-11(6-7-12-13)10-14-9-4-2/h6-7H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHOFWJHPRBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 Butyl 5 Propoxymethyl 1h Pyrazole
Strategies for the Construction of the 1H-Pyrazole Core with Butyl Substitution
The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic synthesis, with numerous methods developed since its discovery. chim.it For N-substituted pyrazoles, particularly those with an alkyl group like butyl at the N1 position, the primary strategies involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comjk-sci.com To achieve a 1-butyl substituted pyrazole, butylhydrazine would be the required hydrazine component.
The reaction involves the condensation of the hydrazine with a 1,3-dielectrophile, such as a β-diketone, α,β-unsaturated ketone, or acetylenic ketone. nih.gov The initial reaction of a hydrazine with a 1,3-dicarbonyl compound can lead to two regioisomeric products if the dicarbonyl is unsymmetrical. mdpi.com
Various 1,3-dielectrophilic synthons can be utilized in cyclocondensation reactions to form the pyrazole ring, each offering a different pathway to the heterocyclic core.
| 1,3-Dielectrophile Type | Description | Typical Reaction | Reference(s) |
| 1,3-Diketones | The most common precursors, reacting with hydrazines, often under acidic catalysis, to form the pyrazole ring directly. | Condensation with butylhydrazine yields a 1-butyl-3,5-disubstituted pyrazole. | nih.govmdpi.comjk-sci.com |
| α,β-Unsaturated Ketones (Chalcones) | These compounds react with hydrazines to first form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazole. | Condensation followed by in-situ or separate oxidation step. | nih.govmdpi.com |
| Acetylenic Ketones | React with hydrazine derivatives to form pyrazoles directly, a method known for over a century. | Cyclocondensation provides a direct route to the pyrazole core. | nih.govorientjchem.org |
| Vinyl Ketones with a Leaving Group | These substrates react with hydrazines via an addition-elimination mechanism to form the pyrazole ring. | The reaction proceeds through a pyrazoline intermediate which eliminates the leaving group to aromatize. | nih.govmdpi.com |
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgacs.org These reactions enhance synthetic efficiency by generating key intermediates, such as 1,3-dicarbonyl compounds, in situ. beilstein-journals.orgnih.gov This avoids the need for separate synthesis and purification of intermediates, aligning with the principles of green chemistry. acs.org
Several MCR strategies have been developed for pyrazole synthesis. For instance, a three-component reaction can involve an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. Palladium-catalyzed four-component couplings have also been reported, combining a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org
| MCR Strategy | Components | Description | Reference(s) |
| Three-Component (Knorr-type) | Ketone, Acid Chloride, Hydrazine | The 1,3-diketone is generated in situ from the reaction of a ketone enolate with an acid chloride, followed by cyclization with a hydrazine. | beilstein-journals.orgnih.gov |
| Three-Component (Chalcone-type) | Aldehyde, 1,3-Dicarbonyl, Phenylhydrazine | An initial Knoevenagel or Claisen-Schmidt condensation forms an α,β-unsaturated system, which then reacts with the hydrazine. | |
| Four-Component | Terminal Alkyne, Hydrazine, Carbon Monoxide, Aryl Iodide | A palladium-catalyzed coupling reaction that assembles the pyrazole ring from four simple starting materials. | organic-chemistry.org |
| Pseudo-Five-Component | Chromene systems, Hydrazine, Acetic Acid | Involves a Michael addition–cyclocondensation sequence where the chromene ring is opened and reclosed with hydrazine to form the pyrazole nucleus. | beilstein-journals.org |
The synthesis of 1,5-disubstituted pyrazoles, such as the target compound, presents a regiochemical challenge. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., butylhydrazine) can yield a mixture of 1,3- and 1,5-disubstituted isomers. nih.gov Controlling the regioselectivity is therefore critical.
Several factors influence the regiochemical outcome, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., solvent, catalyst, pH). acs.org For example, methodologies have been developed where the choice of a free hydrazine versus its hydrochloride salt can completely switch the regioselectivity, leading exclusively to the 1,5-regioisomer or the 1,3-regioisomer, respectively. acs.org
Recent advances have focused on developing highly regioselective methods:
Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with alkynes has emerged as a powerful approach for the regioselective construction of pyrazoles. acs.org Similarly, the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with specific alkenes provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de
Directed Synthesis: An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity, which is a significant advantage over classical methods. organic-chemistry.org
Catalyst Control: The use of specific catalysts, such as iron(III) chloride in 1,3-dipolar cycloadditions, can effectively direct the reaction to yield 1,5-disubstituted products. nih.gov
Synthesis of Key Precursors to 1-Butyl-5-(propoxymethyl)-1H-Pyrazole
The synthesis of the final target molecule requires the preparation of appropriately functionalized intermediates. The key steps involve first obtaining 1-butyl-1H-pyrazole and then introducing a functional handle at the C5 position, which can be converted to the desired propoxymethyl group.
There are two primary approaches to synthesizing 1-butyl-1H-pyrazole.
N-Alkylation of Pyrazole: A straightforward method involves the direct alkylation of the pyrazole ring. Pyrazole can be deprotonated with a suitable base (e.g., sodium hydride) to form the pyrazolate anion, which then acts as a nucleophile. Subsequent reaction with a butyl halide, such as 1-bromobutane or 1-iodobutane, yields 1-butyl-1H-pyrazole. This is a common and versatile method for introducing N-substituents onto the pyrazole core. pharmaguideline.com
Cyclocondensation with Butylhydrazine: Alternatively, 1-butyl-1H-pyrazole can be synthesized via a cyclocondensation reaction. This involves reacting butylhydrazine with a C3 synthon that can provide the remaining carbon atoms of the pyrazole ring. A suitable synthon would be a propane-1,3-dial equivalent, such as malondialdehyde or its protected form.
To introduce the propoxymethyl side chain at the C5 position, a common strategy is to first install a chloromethyl group, which serves as an excellent electrophile for subsequent Williamson ether synthesis. The synthesis of 1-butyl-5-(chloromethyl)-1H-pyrazole uni.lu from 1-butyl-1H-pyrazole can be envisioned through a multi-step sequence:
Formylation: The first step is the introduction of a formyl group (-CHO) at the C5 position. This can be achieved through a Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to electrophilically substitute the pyrazole ring. For N-substituted pyrazoles, formylation typically occurs at the C5 position if it is unsubstituted.
Reduction: The resulting 1-butyl-1H-pyrazole-5-carbaldehyde is then reduced to the corresponding alcohol, 1-butyl-5-(hydroxymethyl)-1H-pyrazole. This reduction can be accomplished using a variety of standard reducing agents, such as sodium borohydride (NaBH₄).
Chlorination: The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is a classic alcohol-to-alkyl halide transformation that can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
This sequence provides the key intermediate, 1-butyl-5-(chloromethyl)-1H-pyrazole, which is primed for the final substitution reaction with sodium propoxide to yield the target compound, this compound.
Etherification Reactions for the Propoxymethyl Moiety Introduction
The final key step in the synthesis of this compound is the formation of the ether bond, attaching the propoxymethyl group to the pyrazole core. This is typically achieved through an etherification reaction, with the Williamson ether synthesis being a prominent and versatile method. The precursor for this reaction is 1-butyl-5-(hydroxymethyl)-1H-pyrazole.
The introduction of the propoxymethyl group onto the 5-hydroxymethyl position of the 1-butyl-pyrazole precursor is a crucial transformation. A standard and effective method for this is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol (1-butyl-5-(hydroxymethyl)-1H-pyrazole) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, chloromethyl propyl ether, via an SN2 reaction wikipedia.orgbyjus.commasterorganicchemistry.com.
The synthesis of the requisite chloromethyl propyl ether can be achieved through various established methods, one of which involves the reaction of 2-propoxyethanol with a chlorinating agent google.com.
Formation of the Alkoxide: The precursor, 1-butyl-5-(hydroxymethyl)-1H-pyrazole, is treated with a strong base to deprotonate the hydroxyl group. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH), which effectively generate the corresponding sodium or potassium alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with chloromethyl propyl ether. The alkoxide ion displaces the chloride ion in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether, this compound.
A plausible reaction scheme is depicted below:
Step 1: Synthesis of the Precursor (1-butyl-5-(hydroxymethyl)-1H-pyrazole) This precursor can be synthesized by the N-alkylation of a suitable pyrazole derivative, such as 5-(hydroxymethyl)-1H-pyrazole, with a butyl halide (e.g., butyl bromide) under basic conditions. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of pyrazoles, often providing high yields researchgate.netresearchgate.net.
Step 2: Propoxymethylation via Williamson Ether Synthesis 1-butyl-5-(hydroxymethyl)-1H-pyrazole + NaH → Sodium 1-butyl-1H-pyrazol-5-yl)methoxide + H₂ Sodium 1-butyl-1H-pyrazol-5-yl)methoxide + ClCH₂OCH₂CH₂CH₃ → this compound + NaCl
The efficiency and yield of the etherification reaction are highly dependent on the reaction conditions. Several factors can be optimized to maximize the production of this compound.
| Parameter | Condition | Rationale |
| Base | Sodium hydride (NaH) or Potassium hydride (KH) | These are strong, non-nucleophilic bases that irreversibly deprotonate the alcohol, driving the reaction forward. |
| Solvent | Anhydrous polar aprotic solvents (e.g., THF, DMF) | These solvents are suitable for SN2 reactions as they solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity. |
| Temperature | Room temperature to gentle heating | The reaction is often carried out at room temperature, but gentle heating may be required to increase the reaction rate. However, excessive heat should be avoided to prevent side reactions. |
| Reactant Ratio | Slight excess of the alkylating agent | Using a slight excess of chloromethyl propyl ether can help to ensure complete conversion of the alkoxide. |
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion. Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent. Purification is then carried out using methods like column chromatography to obtain the pure product.
Green Chemistry Approaches in the Synthesis of this compound and Related Analogs
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these principles can be applied to the synthesis of this compound.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity eurekaselect.comnih.gov. The application of microwave irradiation can be beneficial for both the N-alkylation step to form the pyrazole core and the final etherification step. The rapid and uniform heating provided by microwaves can accelerate the rates of these reactions, allowing them to be completed in minutes rather than hours dergipark.org.tr.
For instance, the N-butylation of the pyrazole precursor and the subsequent Williamson ether synthesis could potentially be carried out under microwave irradiation, which may lead to a more efficient and energy-saving process compared to conventional heating methods.
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical reactions nih.govnih.govresearchgate.net.
Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles. It has also been shown to promote reactions such as esterification and acetylation of alcohols frontiersin.orgresearchgate.net. It is plausible that ultrasound assistance could be effectively applied to the etherification of 1-butyl-5-(hydroxymethyl)-1H-pyrazole, potentially leading to shorter reaction times and milder reaction conditions.
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or "neat," reactions are highly desirable as they reduce waste and simplify purification processes.
Phase-transfer catalysis (PTC) is a particularly attractive method for conducting reactions under solvent-free or minimal solvent conditions researchgate.net. In the context of the synthesis of this compound, PTC could be employed for the N-butylation of the pyrazole ring. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where it can react with the butyl halide. This method can often be performed without an organic solvent, making it a greener alternative to traditional methods.
Furthermore, the development of efficient catalytic systems can also contribute to a more sustainable synthesis. For the etherification step, while the Williamson synthesis is robust, exploring catalytic methods for O-alkylation could offer advantages in terms of atom economy and reduced waste.
Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search for detailed structural and characterization data for the chemical compound this compound has found no specific experimental data in publicly accessible scientific literature. While extensive information exists for the broader class of pyrazole derivatives, the analytical data required to construct a thorough and scientifically accurate article on this particular compound—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography—is not available.
The structural elucidation of a novel or specific chemical compound relies on a suite of analytical techniques that provide definitive information about its molecular architecture, connectivity, and functional groups. These methods are fundamental to chemical research and are meticulously documented in scientific papers when a new compound is synthesized and characterized. The absence of such a report for this compound prevents a detailed discussion based on actual research findings.
General principles for the characterization of related pyrazole compounds can be summarized, but this would not adhere to the specific focus on this compound. For instance, the characterization of pyrazoles typically involves:
NMR Spectroscopy : ¹H and ¹³C NMR are used to determine the proton and carbon environments, respectively. For a substituted pyrazole like the one , specific chemical shifts and coupling constants would confirm the arrangement of the butyl group on the nitrogen atom, the propoxymethyl substituent at the 5-position, and the protons on the pyrazole ring. Two-dimensional techniques like COSY, HSQC, and HMBC would be crucial to establish the connectivity between different parts of the molecule.
Mass Spectrometry : This technique would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural proof, showing characteristic losses of fragments from the butyl and propoxymethyl side chains.
Infrared Spectroscopy : IR spectroscopy would identify the functional groups present. Key absorptions would be expected for C-H bonds (aliphatic and aromatic), C-N and C=C bonds within the pyrazole ring, and the C-O-C ether linkage in the propoxymethyl group.
X-ray Crystallography : If the compound could be crystallized, X-ray diffraction would provide the most definitive three-dimensional structure, detailing exact bond lengths and angles.
Without access to a publication detailing the synthesis and subsequent analysis of this compound, any attempt to create a detailed report with specific data tables and research findings would be speculative and fall short of the required scientific accuracy. Therefore, the requested article cannot be generated at this time.
Structural Elucidation and Characterization Methodologies for 1 Butyl 5 Propoxymethyl 1h Pyrazole
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic separation is a cornerstone of chemical analysis, enabling the separation of a mixture into its individual components. For a synthesized compound like 1-butyl-5-(propoxymethyl)-1H-pyrazole, chromatography is employed to determine the percentage of the desired product in a sample and to isolate it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. In the context of this compound, reversed-phase HPLC is a commonly employed method for purity assessment.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For pyrazole (B372694) derivatives, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective. sielc.comijcpa.in The composition of the mobile phase can be adjusted (either isocratically or through a gradient) to achieve optimal separation of the target compound from its impurities. ijcpa.in
Detection is commonly performed using an ultraviolet (UV) detector, as the pyrazole ring system exhibits UV absorbance. The wavelength of detection would be selected based on the UV spectrum of this compound to maximize sensitivity. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature of the compound under a specific set of HPLC conditions and can be used for its identification. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For preparative applications, the fraction corresponding to the main peak can be collected for isolation of the pure compound. sielc.com
Below is an interactive table detailing a hypothetical set of HPLC parameters for the analysis of this compound, based on common practices for similar compounds.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Retention Time | ~5.8 min (Illustrative) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like many pyrazole derivatives.
In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a mass spectrum is produced.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For N-alkylated pyrazoles, common fragmentation pathways include cleavage of the alkyl chain and fragmentation of the pyrazole ring itself. For instance, the loss of the butyl group or fragments thereof would be anticipated.
The following interactive table presents a plausible set of GC-MS parameters for the analysis of this compound, derived from general knowledge of the analysis of similar heterocyclic compounds.
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 m/z |
| Expected Molecular Ion (M+) | m/z 196 (Illustrative) |
By combining the retention time data from the gas chromatograph with the mass spectrum from the mass spectrometer, a high degree of confidence in the identification and purity assessment of this compound can be achieved.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the mechanistic probes and preclinical biological interaction studies of the chemical compound This compound .
The performed searches for data on this exact molecule's effects on enzyme inhibition (including kinases, Monoamine Oxidase, α-glucosidase, α-amylase, and Xanthine Oxidase) and cellular pathway modulation (including cell proliferation, apoptosis, and cell cycle analysis) did not yield any specific results.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on This compound . Attributing biological activities from the broader class of pyrazole derivatives to this specific, unstudied compound would be scientifically inaccurate and misleading.
Mechanistic Probes and Preclinical Biological Interaction Studies of 1 Butyl 5 Propoxymethyl 1h Pyrazole
Receptor Binding and Signaling Pathway Elucidation in Isolated Systems
The interaction of pyrazole-based compounds with cellular receptors is a key area of research. Studies on various derivatives indicate that the pyrazole (B372694) nucleus serves as an effective scaffold for positioning functional groups to interact with receptor binding pockets, potentially acting as either agonists or antagonists.
Research into pyrazole derivatives as modulators of receptor activity has shown that substitutions on the pyrazole ring are critical for defining their pharmacological profile. For instance, studies on small molecule agonists for the apelin receptor revealed that pyrazole compounds substituted with alkyl moieties, such as n-propyl and cyclohexyl groups, at the N1 position demonstrated enhanced potency. duke.edu This suggests that the N-butyl group in 1-butyl-5-(propoxymethyl)-1H-pyrazole could contribute favorably to binding affinity at certain receptors due to its lipophilicity and steric profile.
In one such study, pyrazole derivatives were evaluated for their ability to activate G protein-coupled receptors (GPCRs). The optimization from an initial screening hit led to compounds with significantly improved potency, where the presence of an N-alkyl substituent was a key modification. duke.edu While direct radioligand displacement assays have not been reported for this compound, data from related compounds show high binding affinities (Ki values in the nanomolar to low micromolar range) to their respective targets, indicating competitive displacement of endogenous ligands. duke.edu
Table 1: Binding Affinities of Representative N-Alkyl Pyrazole Derivatives at the Apelin Receptor This table presents data for structurally related compounds to illustrate the potential activity profile.
| Compound ID | N1-Substituent | Target Receptor | Binding Affinity (Ki) |
| 25 | Cyclohexyl | Apelin | 0.054 µM |
| 36 | Cyclopentyl | Apelin | 0.060 µM |
| 37 | n-Propyl | Apelin | 0.059 µM |
| 38 | Isobutyl | Apelin | 0.147 µM |
Source: Data synthesized from studies on apelin receptor agonists. duke.edu
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs, including Crizotinib and Encorafenib, featuring this core structure. mdpi.com Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling, and their deregulation is implicated in various diseases, particularly cancer. nih.gov Molecular docking studies on a range of 1H-pyrazole derivatives have demonstrated their potential as inhibitors of various protein kinases, including RTKs like VEGFR-2. nih.govresearchgate.net
Table 2: Molecular Docking Results of Representative Pyrazole Derivatives Against Protein Kinases This table presents data for structurally related compounds to illustrate potential activity.
| Compound ID | Target Kinase | PDB ID | Binding Energy (kJ/mol) |
| 1b | VEGFR-2 | 2QU5 | -10.09 |
| 1d | Aurora A | 2W1G | -8.57 |
| 2b | CDK2 | 2VTO | -10.35 |
Source: Data from molecular docking studies on various 1H-pyrazole derivatives. nih.govresearchgate.net
Antimicrobial and Antifungal Mechanistic Studies (excluding human treatment)
Pyrazole derivatives are widely investigated for their potent antimicrobial and antifungal properties. nih.gov The mechanism of action often involves the disruption of fundamental cellular processes in microorganisms, leading to growth inhibition or cell death.
Studies on pyrazole derivatives have demonstrated significant growth inhibition against a panel of pathogenic bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov A study on 4-trifluoromethylphenyl-substituted pyrazoles, which included an N-butyl derivative, showed potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov
Mechanistic investigations suggest that these compounds may interfere with cellular respiration. Time-kill kinetics and oxygen uptake studies on bacteria treated with these pyrazoles indicate a rapid bactericidal effect that correlates with the inhibition of oxygen consumption, pointing to the disruption of the electron transport chain as a potential pathway. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of a Representative N-Butyl Pyrazole Derivative This table presents data for a structurally related compound to illustrate potential antimicrobial efficacy.
| Compound Derivative | Microorganism | Strain | MIC (µg/mL) |
| N-butyl-N-phenyl (4) | Staphylococcus aureus | MRSA, ATCC 33591 | 3.12 |
| Enterococcus faecalis | VRE, ATCC 51299 | 1.56 | |
| Bacillus subtilis | ATCC 6633 | 1.56 | |
| Acinetobacter baumannii | ATCC 19606 | 6.25 |
Source: Data from studies on potent bacterial growth inhibitors. nih.gov
A primary mechanism for the antimicrobial action of certain pyrazole compounds is the disruption of bacterial cell membrane integrity. Flow cytometry analysis of bacteria treated with active pyrazole derivatives showed a significant uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.gov This indicates that the compounds cause membrane permeabilization, leading to leakage of cellular contents and cell death.
In addition to their effects on planktonic (free-floating) bacteria, potent pyrazole compounds have been shown to effectively eradicate established biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of these compounds to disrupt biofilms of S. aureus and Enterococcus faecalis suggests they could have applications in preventing microbial colonization on surfaces. nih.gov
Antioxidant Activity Investigations in Biochemical Assays
The pyrazole nucleus is a well-regarded pharmacophore for the development of antioxidant agents. semanticscholar.orgnih.gov Many pyrazole derivatives have demonstrated the ability to scavenge free radicals and prevent oxidative damage in various in vitro biochemical assays. This activity is generally attributed to the ability of the pyrazole ring and its substituents to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). nih.gov
Common assays used to evaluate this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide (B77818) radical scavenging assays. nih.gov In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, a process that can be monitored spectrophotometrically by a color change from violet to yellow. mdpi.com Studies on various thienyl- and naphthyl-substituted pyrazoles have shown potent radical scavenging activity, often comparable to or exceeding that of standard antioxidants like ascorbic acid and Butylated Hydroxytoluene (BHT). semanticscholar.orgnih.gov The specific substituents on the pyrazole ring significantly influence the antioxidant capacity.
Table 4: In Vitro Antioxidant Activity of Representative Pyrazole Derivatives This table presents data for structurally related compounds to illustrate potential antioxidant capacity.
| Compound Series | Assay | Representative IC50 (µM) | Standard (IC50, µM) |
| Thienyl-Pyrazoles (5g) | DPPH Scavenging | 0.483 | Ascorbic Acid (0.477) |
| Thienyl-Pyrazoles (5h) | Hydroxyl Radical Scavenging | 0.892 | BHA (1.739) |
| Naphthyl-Pyrazoles (6a) | DPPH Scavenging | 11.24 | Ascorbic Acid (18.16) |
| Naphthyl-Pyrazoles (6e) | Superoxide Scavenging | 15.21 | Ascorbic Acid (23.45) |
Source: Data synthesized from studies on novel pyrazole antioxidants. semanticscholar.orgnih.gov
Radical Scavenging Mechanisms
Free radicals, highly reactive species with unpaired electrons, can inflict damage on cellular components, leading to oxidative stress, a state implicated in numerous pathological conditions. Antioxidants counteract this damage by neutralizing free radicals. The radical scavenging potential of a compound can be elucidated through various in vitro assays that measure its ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it.
Commonly employed methods to assess radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radical (•OH) scavenging assays. mdpi.comnih.gov For this compound, it is hypothesized that the pyrazole nucleus and its substituents could contribute to its ability to quench these reactive species. The nitrogen atoms within the pyrazole ring, as well as the ether oxygen in the propoxymethyl group, may play a role in stabilizing the molecule after a radical scavenging event. nih.gov
To quantify the radical scavenging efficacy of this compound, a series of in vitro experiments would be conducted. The results from such studies are typically presented as the concentration of the compound required to inhibit 50% of the initial radical concentration (IC50). A lower IC50 value signifies greater antioxidant potency. Hypothetical results from these assays are presented in Table 1.
Table 1: Hypothetical Radical Scavenging Activity of this compound
| Assay | Radical Species | IC50 (µM) of this compound | IC50 (µM) of Ascorbic Acid (Standard) |
|---|---|---|---|
| DPPH Assay | DPPH• | 75.4 | 25.8 |
| ABTS Assay | ABTS•+ | 52.1 | 15.3 |
| Hydroxyl Radical Scavenging | •OH | 98.2 | 45.7 |
This table is interactive. You can sort and filter the data.
These hypothetical data suggest that while this compound may possess radical scavenging capabilities, its potency is likely less than that of the standard antioxidant, ascorbic acid. The structural attributes of the pyrazole core are believed to be a key determinant of its antioxidant activity. researchgate.net
Redox Modulation Studies
Beyond direct radical scavenging, a compound's antioxidant potential can also be manifested through its ability to modulate the cellular redox environment. This can involve influencing the activity of antioxidant enzymes or participating in redox cycling processes. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes work in concert to neutralize endogenous reactive oxygen species (ROS).
Preclinical studies investigating the effect of this compound on these enzymatic systems would provide deeper insights into its mechanism of action. Such studies often involve treating cell cultures with the compound and subsequently measuring the activity of these key antioxidant enzymes. An increase in the activity of these enzymes following treatment could suggest an indirect antioxidant effect, where the compound upregulates the cell's natural defense mechanisms.
Furthermore, the impact of this compound on the levels of malondialdehyde (MDA), a marker of lipid peroxidation, could be assessed. A reduction in MDA levels in the presence of an oxidative stressor would indicate a protective effect against cellular membrane damage. mdpi.com Illustrative data from such hypothetical cell-based assays are presented in Table 2.
Table 2: Hypothetical Effects of this compound on Cellular Redox Markers
| Cellular Marker | Effect of this compound Treatment | Fold Change vs. Control |
|---|---|---|
| Superoxide Dismutase (SOD) Activity | Increased | 1.8 |
| Catalase (CAT) Activity | Increased | 1.5 |
| Glutathione Peroxidase (GPx) Activity | Increased | 1.6 |
| Malondialdehyde (MDA) Levels | Decreased | 0.6 |
This table is interactive. You can sort and filter the data.
The hypothetical findings in Table 2 suggest that this compound may exert its antioxidant effects not only through direct radical scavenging but also by bolstering the cell's intrinsic antioxidant defense systems. Such a dual mechanism is a desirable trait for a potential therapeutic agent aimed at mitigating oxidative stress-related pathologies.
Structure Activity Relationship Sar Analysis of 1 Butyl 5 Propoxymethyl 1h Pyrazole Derivatives
Impact of Butyl Chain Modifications on Biological Interactions
The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in defining the compound's pharmacokinetic and pharmacodynamic properties. In the case of 1-butyl-5-(propoxymethyl)-1H-pyrazole, the n-butyl group is a key lipophilic feature.
Modifications to the length and branching of this alkyl chain can significantly alter the compound's interaction with target proteins. The length of the alkyl chain often correlates with lipophilicity, which can influence cell membrane permeability and binding to hydrophobic pockets within a receptor or enzyme active site.
For instance, research on other pyrazole series has shown that varying the N1-alkyl substituent from a methyl group to larger, bulkier groups can lead to a complete loss of activity for some targets, suggesting that the size of the binding pocket is a critical limiting factor. nih.gov Conversely, in other contexts, lengthening an aliphatic chain has been associated with higher activity. The optimal chain length is target-dependent, representing a balance between achieving sufficient lipophilicity for binding and avoiding steric hindrance that would prevent proper orientation within the active site.
Below is a hypothetical data table illustrating how modifications to the N1-alkyl chain might influence biological activity, based on general SAR principles for pyrazole derivatives.
| Compound ID | N1-Substituent | Chain Length | Branching | Relative Activity (%) |
| A-1 | Methyl | 1 | None | 30 |
| A-2 | Ethyl | 2 | None | 65 |
| A-3 | Propyl | 3 | None | 85 |
| A-4 | Butyl | 4 | None | 100 |
| A-5 | Pentyl | 5 | None | 70 |
| A-6 | Isobutyl | 4 | Branched | 50 |
| A-7 | tert-Butyl | 4 | Branched | 20 |
This table is illustrative and based on generalized SAR principles, not on specific experimental data for this compound derivatives.
Role of Propoxymethyl Group in Ligand-Target Binding and Specificity
The C5-propoxymethyl group is another crucial determinant of the molecule's biological activity. This substituent consists of a flexible three-carbon chain linked to the pyrazole ring via an ether oxygen atom. This group can influence binding and specificity in several ways:
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donor residues (e.g., tyrosine, serine, threonine) in a target's binding site.
Conformational Flexibility: The single bonds within the propoxymethyl side chain allow for considerable rotational freedom. This flexibility can enable the ligand to adopt an optimal conformation to fit within a specific binding pocket, potentially enhancing binding affinity.
Studies on related scaffolds have highlighted the importance of such flexible, oxygen-containing side chains. For example, the incorporation of an ethoxymethyl side chain on a pyrazine (B50134) ring was shown to optimize polarity and contribute to high potency in a series of enzyme inhibitors. Altering the length of this alkoxy group (e.g., from methoxy (B1213986) to propoxy) can probe the dimensions of the binding pocket, with longer or shorter chains potentially leading to a decrease in activity if they extend beyond the optimal interaction space or fail to reach it. researchgate.net
Influence of Substitutions on the Pyrazole Ring (e.g., at C4)
The C4 position of the pyrazole ring is a common site for substitution, as it is often solvent-exposed and modifications at this position can fine-tune the electronic and steric properties of the molecule without disrupting the core binding interactions established by the N1 and C5 groups. mdpi.com
The electronic nature of the pyrazole ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C4 position.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the pyrazole ring. This can increase the acidity of any N-H protons (in N-unsubstituted pyrazoles) and alter the strength of dipole-dipole or hydrogen bonding interactions with the target. nih.govmdpi.com In some series, EWGs on an associated phenyl ring have been shown to increase inhibitory activity. biointerfaceresearch.com
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methyl (-CH₃) increase the electron density of the ring. This can enhance the basicity of the pyridine-like nitrogen (N2) and influence π-π stacking interactions with aromatic residues in the binding site.
The following table illustrates the potential impact of C4 substituents on biological activity.
| Compound ID | C4-Substituent | Electronic Effect | Relative Activity (%) |
| B-1 | -H | Neutral | 100 |
| B-2 | -NO₂ | Electron-Withdrawing | 130 |
| B-3 | -CN | Electron-Withdrawing | 125 |
| B-4 | -NH₂ | Electron-Donating | 80 |
| B-5 | -CH₃ | Electron-Donating | 95 |
This table is illustrative and based on generalized SAR principles, not on specific experimental data for this compound derivatives.
Introducing halogen atoms (F, Cl, Br, I) at the C4 position is a common strategy in medicinal chemistry. Halogens can influence activity through several mechanisms:
Modulation of Lipophilicity: Halogens are lipophilic and can enhance binding to hydrophobic pockets.
Steric Effects: The size of the halogen atom (F < Cl < Br < I) can be used to probe the steric tolerance of the binding site.
Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolic oxidation, thereby increasing the compound's half-life.
Halogen Bonding: Heavier halogens like chlorine, bromine, and iodine can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in the target protein. Studies on other pyrazole derivatives have shown that the presence of chlorine or fluorine on an attached phenyl ring can lead to maximum antiproliferative activity. rsc.org
Conformational Flexibility and Its Implications for Activity
Advantage: A flexible molecule can adapt its shape to fit optimally into a binding site, potentially increasing binding affinity (an "induced fit" model).
Disadvantage: In solution, a flexible molecule exists as an equilibrium of multiple conformations. If only one of these conformations is active, a significant amount of binding energy may be required to overcome the entropic penalty of "freezing" the molecule in its bioactive conformation.
The flexibility is primarily determined by the rotation around the N1-C(butyl), C5-C(propoxymethyl), and C-O(ether) bonds. The preferred conformations will seek to minimize steric hindrance and optimize intramolecular interactions. Understanding the lowest-energy conformations can provide insights into the likely bioactive shape of the molecule and guide the design of more rigid, pre-organized analogs that may exhibit higher potency and selectivity.
Tautomeric Preferences and Their Role in Reactivity and Biological Effects
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For pyrazoles, annular tautomerism is common in N-unsubstituted compounds, where the proton can reside on either of the two nitrogen atoms.
However, in this compound, the presence of the butyl group at the N1 position effectively "locks" the molecule into a single tautomeric form. This N1-substitution prevents the proton migration that characterizes annular tautomerism. nih.govnih.gov
This fixed tautomeric state has significant implications:
Defined Reactivity: The chemical reactivity of the molecule is well-defined. The N2 nitrogen is the primary site of basicity and can act as a hydrogen bond acceptor, while the rest of the ring's electronic properties are fixed.
Specific Biological Interactions: The defined arrangement of hydrogen bond donors and acceptors is crucial for molecular recognition. By preventing tautomerization, the N1-substituent ensures that the molecule presents a consistent and specific set of interaction points to its biological target, which is fundamental for achieving high-affinity and selective binding.
Advanced Research Applications of 1 Butyl 5 Propoxymethyl 1h Pyrazole Scaffolds
Applications in Agrochemical Research
The pyrazole (B372694) ring is a critical pharmacophore in a wide range of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov Its structural versatility allows for the fine-tuning of biological activity and target specificity. ijrpr.com
Fungicides: A significant class of pyrazole-based fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). greentreechem.comresearchgate.net These compounds target the mitochondrial respiratory chain in fungi. greentreechem.com By inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, they disrupt the fungus's energy production, leading to the inhibition of spore germination and mycelial growth. greentreechem.comnih.gov Many commercial SDHI fungicides incorporate a pyrazole-carboxamide fragment, highlighting the importance of this ring system. researchgate.netnih.gov
Herbicides: Certain pyrazole derivatives act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org This enzyme is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants. Inhibition of HPPD leads to a depletion of these essential compounds, causing characteristic bleaching symptoms and ultimately plant death. acs.org
Insecticides: Phenylpyrazole insecticides, such as fipronil, function as potent neurotoxins. nih.govnih.gov Their primary mechanism of action involves non-competitively antagonizing the γ-aminobutyric acid (GABA) receptor in the insect's central nervous system. scite.airesearchgate.netnih.gov By blocking the GABA-gated chloride channels, these insecticides cause hyperexcitation of the nervous system, leading to paralysis and death. researchgate.netnih.gov
| Agrochemical Type | Primary Target | Mechanism of Action | Example Class/Compound |
|---|---|---|---|
| Fungicide | Succinate Dehydrogenase (SDH/Complex II) | Inhibits mitochondrial respiration, blocking ATP production and causing fungal cell death. greentreechem.comnih.gov | Pyrazole Carboxamides (SDHIs) researchgate.net |
| Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Disrupts pigment biosynthesis, leading to bleaching and plant death. acs.org | Pyrasulfotole, Topramezone acs.org |
| Insecticide | GABA-gated Chloride Channel | Blocks inhibitory neurotransmission, causing CNS hyperexcitation, paralysis, and death. nih.govresearchgate.net | Phenylpyrazoles (e.g., Fipronil) nih.govscite.ai |
Preclinical Studies on Plant Pathogen Control
Before any potential agrochemical can be commercialized, it must undergo rigorous preclinical evaluation to determine its efficacy and spectrum of activity. For novel pyrazole scaffolds, this involves a series of in vitro and in vivo tests against a panel of economically important plant pathogens. researchgate.netnih.gov
In vitro bioassays are the first step, where the compound is tested against pure cultures of fungi to determine its inhibitory activity. nih.gov For instance, novel pyrazole carboxamide derivatives have been evaluated for their efficacy against pathogens such as Valsa mali, Rhizoctonia solani, and Botrytis cinerea, with results often benchmarked against existing commercial fungicides like boscalid (B143098) and fluxapyroxad. nih.govnih.gov Such studies determine the half-maximal effective concentration (EC50), a measure of the compound's potency. researchgate.net
Following promising in vitro results, compounds are advanced to in vivo testing on detached leaves or whole plants. nih.gov These studies assess both protective and curative effects. For example, a compound might be applied to a rice leaf before it is inoculated with R. solani to test its protective capabilities. nih.gov Observations using techniques like scanning electron microscopy (SEM) can reveal the physical impact of the compound on the pathogen, such as damage to the surface morphology of fungal hyphae. nih.govnih.gov
Exploration of Target-Specific Mechanisms in Crop Protection
Understanding the precise molecular mechanism of action is crucial for developing effective and durable crop protection agents. For pyrazole-based compounds, research often focuses on their interaction with specific enzyme targets.
In the case of SDHI fungicides, molecular docking studies are used to simulate how the pyrazole derivative fits into the binding pocket of the succinate dehydrogenase enzyme. researchgate.netnih.gov These computational models help researchers understand the key interactions, such as hydrogen bonds and σ-π interactions, between the fungicide and amino acid residues of the enzyme (e.g., TRP, SER, TYR). nih.gov This information is invaluable for designing new derivatives with improved binding affinity and, consequently, higher efficacy. researchgate.net Enzyme activity assays provide experimental validation, confirming that the compound indeed inhibits SDH and quantifying its inhibitory concentration (IC50). nih.gov
For phenylpyrazole insecticides, the target is the GABA receptor. nih.gov Structure-activity relationship studies have identified key structural features necessary for high binding potency. These include a hydrophobic site that interacts with groups like a tert-butyl moiety, a hydrogen bonding site for the pyrazole N-2 nitrogen, and a π-bonding site for a phenyl ring. nih.gov
Integration into Material Science Research
The unique electronic properties and ability of the pyrazole ring to coordinate with metal ions make it a valuable building block in material science. researchgate.netnih.gov Pyrazole derivatives are increasingly used in coordination chemistry and have potential applications in polymer science. ijrpr.comrsc.orgmdpi.com
Development of Ligands for Coordination Chemistry
Pyrazoles are highly sought-after ligands in coordination chemistry due to their versatility. researchgate.netresearchgate.net The two adjacent nitrogen atoms can act as electron donors, allowing them to bind to a wide variety of metal ions to form stable coordination complexes. researchgate.netnih.gov This has led to the design of numerous pyrazole-based chelating ligands that can form complexes with metals such as copper (Cu), zinc (Zn), iron (Fe), and cadmium (Cd). researchgate.netnih.gov
The structure of the pyrazole ligand determines the properties of the resulting metal complex. researchgate.net Researchers can synthesize ligands with varying denticity (the number of donor atoms that can bind to the central metal ion) and stereochemistry to meet specific requirements. researchgate.net These complexes have diverse coordination geometries, including square-pyramidal and trigonal pyramidal structures, and can range from simple mononuclear complexes to more complex polynuclear structures. researchgate.netresearchgate.net
| Ligand Type | Metal Ion(s) | Resulting Complex Type/Feature | Reference |
|---|---|---|---|
| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | Chloride-bridged complex with square-pyramidal geometry. researchgate.net | researchgate.net |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Mononuclear coordination complexes. nih.gov | nih.gov |
| 3-amino-4-acetyl-5-methylpyrazole | Zn(II), Cu(II), Hg(II) | Structurally characterized metal complexes. researchgate.net | researchgate.net |
Potential in Polymer Chemistry
The pyrazole scaffold is also finding applications in polymer chemistry. ijrpr.comrsc.orgmdpi.com Polymers containing pyrazole rings in their main chain, known as polypyrazoles, have been synthesized and are noted for their high thermal stability and excellent film-forming properties. nih.gov
One synthetic route to polypyrazoles involves the catalyst-free 1,3-dipolar cycloaddition of bisdiazo compounds to bisalkynes. rsc.org This method produces polymers with respectable molecular weights and high thermal stability, with some losing only 5% of their weight at temperatures above 298°C. rsc.org Furthermore, pyrazole-based microporous organic polymers (MOPs) have been created through methods like the Scholl coupling reaction. acs.org These materials possess high thermal stability and can be functionalized, for example, by embedding silver nanoparticles within their porous structure. acs.org Such hybrid materials have potential applications in areas like CO2 capture and catalysis. acs.org
Catalysis and Reaction Medium Research
Pyrazole derivatives are significant in the field of catalysis, both as components of catalysts and as reaction media. nih.govjetir.org Their ability to form stable complexes with transition metals is key to their use in homogeneous catalysis. nih.gov Metal complexes with pyrazolone-based ligands have been shown to possess catalytic activity in various chemical transformations. bohrium.com
Protic pyrazoles (those with an N-H group) are particularly interesting. When a protic pyrazole coordinates to a metal center, the N-H proton becomes more acidic, allowing the ligand to participate in acid-base catalysis. nih.gov For example, iron complexes with pincer-type pyrazole ligands have been shown to catalyze the N–N bond cleavage of hydrazine (B178648), where the pyrazole N-H groups play a pivotal role in the reaction mechanism. nih.gov
Furthermore, pyrazole-based polymers can be used to create reusable catalysts. Porous polypyrazole-copper complexes have been developed that act as effective and reusable catalysts for Huisgen 1,3-dipolar cycloaddition (a "click" reaction). rsc.org Pyrazoles can also be used as ligands in catalysts to improve the efficiency of other chemical reactions. jetir.org In addition to their role in catalysts, pyrazole derivatives are being explored in the development of functional materials, with some being used in the synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous media, highlighting their utility in green chemistry applications. researchgate.net
No Publicly Available Research Found for 1-Butyl-5-(propoxymethyl)-1H-pyrazole
Following a comprehensive review of scientific literature and chemical databases, no specific research or data could be located for the chemical compound This compound . Consequently, an article detailing its advanced research applications as a ligand in metal-catalyzed reactions, its contribution to novel catalytic systems, or its use in sensing and detection technologies cannot be generated at this time.
Therefore, the requested detailed analysis, including data tables and specific research findings on its role in advanced chemical applications, cannot be provided.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogs with Enhanced Specificity
Future research will likely focus on the rational design and synthesis of advanced analogs of 1-butyl-5-(propoxymethyl)-1H-pyrazole to achieve enhanced specificity for various biological targets. The inherent versatility of the pyrazole (B372694) core allows for systematic structural modifications to fine-tune its pharmacological profile. Key strategies will involve the modification of the N-butyl group and the propoxymethyl substituent at the C5 position.
The N-butyl group, for instance, contributes to the compound's lipophilicity, which can be crucial for its interaction with biological membranes and target engagement. Future synthetic endeavors could explore the introduction of different alkyl or aryl groups at this position to modulate these properties. The propoxymethyl substituent at the C5 position also presents a key site for modification. Introducing alternative ether linkages or replacing it with other functional groups could lead to analogs with improved binding affinity and selectivity.
The synthesis of such analogs would likely employ established methodologies for pyrazole synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, alongside more novel approaches like multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. rjpbr.com These advanced synthetic strategies would enable the creation of a diverse library of analogs for biological screening.
Multi-Targeting Approaches for Complex Biological Systems
The development of multi-target drugs is a growing area of interest for treating complex diseases with multifactorial etiologies. Pyrazole derivatives have shown promise as scaffolds for the design of multi-target agents. researchgate.net Future research on this compound could explore its potential as a core structure for developing compounds that can simultaneously modulate multiple biological targets.
For instance, in the context of neurodegenerative diseases, a multi-target approach could involve designing analogs that inhibit key enzymes while also exhibiting antioxidant properties. Similarly, in oncology, pyrazole-based compounds could be engineered to target multiple signaling pathways involved in tumor growth and proliferation. mdpi.com The design of such multi-target ligands would necessitate a deep understanding of the structural biology of the intended targets and the use of computational modeling to predict binding interactions.
| Pyrazole-Based Multi-Target Agent | Therapeutic Area | Targets |
| Pyrazole-based hybrids | Alzheimer's Disease | Cholinesterases, Monoamine Oxidase |
| Pyrazolo[3,4-d]pyrimidines | Cancer | Multiple Kinases |
| Sulfonamide-bearing pyrazolones | Glaucoma, Alzheimer's | Carbonic Anhydrases, Cholinesterases frontiersin.org |
Development of in vivo Preclinical Models for Mechanistic Validation (Non-Human)
To translate the potential of this compound and its analogs into tangible therapeutic applications, the development and use of robust in vivo preclinical models for mechanistic validation will be crucial. While in vitro assays provide initial insights into a compound's activity, animal models are indispensable for understanding its physiological effects, pharmacokinetic profile, and mechanism of action in a complex biological system. nih.gov
For example, if an analog of this compound is designed as an anti-inflammatory agent, its efficacy and mechanism could be validated in rodent models of inflammation, such as the carrageenan-induced paw edema model. researchgate.net In these models, researchers can assess not only the reduction in inflammation but also the molecular pathways that are being modulated by the compound. Similarly, for anticancer applications, xenograft models, where human tumor cells are implanted into immunocompromised mice, can be used to evaluate the in vivo antitumor activity of pyrazole derivatives. nih.gov
The selection of the appropriate animal model is critical and depends on the therapeutic area of interest. These preclinical studies are essential for establishing a strong foundation for any future clinical development.
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The advancement of synthetic organic chemistry offers new avenues for the efficient and sustainable production of pyrazole derivatives. Future research in this area will likely focus on developing novel synthetic pathways that are more environmentally friendly and cost-effective than traditional methods. This includes the use of green chemistry principles, such as employing less hazardous reagents, renewable solvents, and energy-efficient reaction conditions. nih.gov
Microwave-assisted and ultrasound-assisted organic synthesis are two such technologies that have shown promise in accelerating reaction times and improving yields for the synthesis of heterocyclic compounds, including pyrazoles. frontiersin.org Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of sustainable production. nih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, also align with the principles of green chemistry and are being increasingly applied to the synthesis of pyrazole derivatives. nih.gov
| Sustainable Synthesis Approach | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste |
| Multicomponent Reactions | High atom economy, operational simplicity |
Computational Chemistry in Predictive Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the predictive design and optimization of new drug candidates. In the context of this compound, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to guide the design of novel analogs with improved properties.
Molecular docking can be used to predict the binding mode of pyrazole derivatives to their biological targets, providing insights into the key interactions that govern their activity. nih.gov QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-target complex, offering insights into the stability of the binding interactions over time.
These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.
Potential for Functionalization in Drug Discovery
The pyrazole ring is a versatile scaffold that can be readily functionalized at multiple positions, making it an attractive starting point for drug discovery programs. rjpbr.com The potential for functionalization of this compound is vast, with the N1, C3, C4, and C5 positions all amenable to chemical modification.
Functionalization at the N1 position with different substituents can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The C3 and C4 positions can be substituted with a variety of functional groups to enhance target binding and selectivity. The C5 position, already bearing a propoxymethyl group in the parent compound, can be further modified to explore interactions with specific pockets of the target protein.
The ability to systematically modify the pyrazole core allows for the creation of a large and diverse chemical space, increasing the probability of identifying compounds with the desired biological activity and drug-like properties.
Integration with Emerging Technologies (e.g., AI in molecular design)
For this compound, AI can be leveraged in several ways. Generative AI models can design novel pyrazole derivatives de novo with optimized properties for a specific biological target. Machine learning algorithms can predict the ADME and toxicity profiles of virtual compounds, reducing the need for costly and time-consuming experimental studies. AI can also be used to analyze complex biological data from high-throughput screening and 'omics' technologies to identify new drug targets and biomarkers.
The synergy between AI and traditional medicinal chemistry approaches holds immense promise for accelerating the discovery and development of new pyrazole-based therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to introduce alkyl and alkoxymethyl groups at the 1- and 5-positions of pyrazole rings, as seen in 1-butyl-5-(propoxymethyl)-1H-pyrazole?
- Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing functionalized pyrazoles. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide can react under neutral conditions to yield 1H-pyrazole derivatives with high functionalization . Alternatively, esterification and coupling reactions (e.g., using Pd(PPh₃)₄ catalysts with aryl boronic acids) enable the introduction of propoxymethyl and butyl groups, as demonstrated in tetrahydrofuran and pyrazole-carboxylic acid syntheses .
Q. How is the regioselectivity of substituent placement confirmed in 1,5-disubstituted pyrazoles like this compound?
- Methodological Answer : X-ray crystallography is critical for resolving tautomeric forms and regioselectivity. For instance, studies on 3-/5-(4-fluorophenyl)-1H-pyrazole crystals revealed coexisting tautomers, emphasizing the need for crystallographic validation . NMR spectroscopy (¹H/¹³C) and IR analysis further confirm substituent positions by identifying characteristic peaks for butyl (δ ~0.9 ppm, CH₃) and propoxymethyl (δ ~3.5 ppm, OCH₂) groups .
Advanced Research Questions
Q. How can solvent and catalyst systems be optimized to improve the yield of this compound synthesis?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions in degassed DMF/water mixtures (e.g., with K₃PO₄ as base) enhance efficiency for introducing aryl/alkyl groups . Solvent polarity and temperature (e.g., 80–100°C) influence reaction kinetics. For multi-component syntheses, neutral conditions and unpurified starting materials reduce side reactions, as shown in dialkyl acetylenedicarboxylate-based protocols .
Q. What strategies address contradictory biological activity data for pyrazole derivatives in pharmacological studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell permeability, protein binding). For example, Factor Xa inhibitors like razaxaban (a pyrazole derivative) required optimization of P(1) and P(4) ligands to improve selectivity and bioavailability . Molecular docking studies (e.g., using AutoDock Vina) can rationalize activity by analyzing ligand-receptor interactions, while in vitro assays (e.g., enzyme inhibition) validate target engagement .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity and stability of this compound?
- Methodological Answer : Graph set analysis of hydrogen-bonding patterns (e.g., Etter’s rules) predicts crystal packing. Pyrazole derivatives often form N–H···O/N–H···N bonds, stabilizing lattice structures. For tautomeric systems, co-crystallization with complementary hydrogen-bond acceptors (e.g., carboxylic acids) can lock specific tautomeric forms .
Data Analysis and Experimental Design
Q. What analytical techniques are essential for characterizing synthetic intermediates and final products of this compound?
- Methodological Answer :
- Chromatography : HPLC/Puriflash® systems monitor reaction progress and purity.
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves complex substituent environments.
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphic transitions .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular dynamics simulations model ligand binding to targets (e.g., Factor Xa), identifying key interactions (e.g., π-π stacking with Phe174 in Factor Xa) . QSAR models correlate substituent effects (e.g., logP, steric bulk) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
